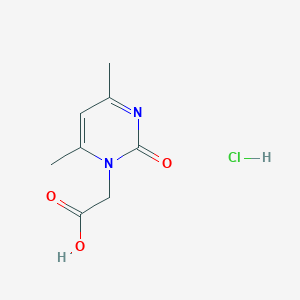
(4-Methylcyclohexyl)hydrazine dihydrochloride
Übersicht
Beschreibung
“(4-Methylcyclohexyl)hydrazine Dihydrochloride” is a research chemical with the CAS number 1209337-77-8 . It is a nitrogen compound and is considered a useful building block in various research contexts .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The compound has a complexity of 75 and a topological polar surface area of 38 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 4 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Fluorescence Probing in Biological and Environmental Samples
(Zhu et al., 2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and environmental samples. This probe, based on intramolecular charge transfer, can detect hydrazine with a low detection limit and large Stokes shift, making it suitable for quantitative determination in environmental water systems and fluorescence imaging in cells and zebrafish.
Antiproliferative Properties in Cancer Research
Research by (Ismail et al., 2016) found that certain tropane-based compounds, synthesized using hydrazine, exhibited significant antitumor properties against human tumor cell lines. These findings highlight the potential of hydrazine derivatives in developing new anticancer therapies.
Inhibitory Effects on Human Monoamine Oxidase
(Chimenti et al., 2010) investigated hydrazine derivatives for their ability to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. This research contributes to the understanding of the potential therapeutic use of hydrazine derivatives in treating conditions like Parkinson's disease.
Detection and Monitoring of Environmental Pollutants
(Tahernejad-Javazmi et al., 2018) developed a nanostructure-amplified sensor for the detection of hydrazine and 4-chlorophenol in water. This research is crucial for monitoring these pollutants, ensuring environmental safety and public health.
Antimicrobial Activity of Heterocyclic Compounds
(Azab et al., 2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, including hydrazine derivatives, and found them to have high antibacterial activities. This study paves the way for the development of new antibacterial agents.
Serotonin Antagonist and Anti-anxiety Activities
(Abdalla et al., 2008) conducted research on hydrazine-derived pyrrolidine derivatives as potential serotonin antagonists and anti-anxiety agents. Their findings suggest these compounds could be promising candidates for treating anxiety disorders.
Wirkmechanismus
Target of Action
Hydrazine compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazines are known to undergo nucleophilic addition reactions . They can react with carbonyls to form hydrazones, a process similar to imine formation . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazine biosynthetic pathways have been studied, involving two enzymes: flavin-dependent nw-hydroxylating monooxygenases (nmos) that produce nw-hydroxylamine precursors and cupin/metrs-like enzymes that couple the nw-hydroxylamines with amino acids via n-n bonds .
Result of Action
The addition of the hydrazine salt effectively inhibited the oxidation of Sn 2+ into Sn 4+ in the perovskite film and adjusted the crystallization process at the same time .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methylcyclohexyl)hydrazine dihydrochloride. For instance, hydrazine reagents are known to be used as derivatizing agents in environmental analysis . Also, the formation of magnetite in the presence of hydrazine dihydrochloride is influenced by the amount of alkali .
Eigenschaften
IUPAC Name |
(4-methylcyclohexyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHXSSFHDVGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)


![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)





